molecular formula C10H10O2 B8781697 2-Propen-1-one, 1-(3-methoxyphenyl)- CAS No. 51594-60-6

2-Propen-1-one, 1-(3-methoxyphenyl)-

Cat. No.: B8781697
CAS No.: 51594-60-6
M. Wt: 162.18 g/mol
InChI Key: RVQAXSWDOJVIJA-UHFFFAOYSA-N
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Description

General Overview of Alpha,Beta-Unsaturated Carbonyl Systems in Chemical Research

Alpha,beta-unsaturated carbonyl compounds are a class of organic molecules characterized by a carbonyl group (like a ketone or aldehyde) conjugated with a carbon-carbon double bond. chembk.com This structural arrangement, with the general formula (O=CR)−Cα=Cβ−R, creates a delocalized system of pi-electrons across the O=C−C=C framework. acs.org This conjugation has profound effects on the molecule's stability and reactivity. chembk.com

The key feature of these systems is their dual electrophilicity. Nucleophiles can attack at two primary sites: the carbonyl carbon and the β-carbon. acs.org While direct attack at the carbonyl carbon is a common reaction for all carbonyl compounds, the attack at the β-carbon, known as conjugate or Michael addition, is a hallmark of the α,β-unsaturated system. chembk.comnist.gov The electron-withdrawing nature of the carbonyl group renders the β-carbon electron-deficient and thus susceptible to attack by nucleophiles. nist.govchembk.com

This unique reactivity makes α,β-unsaturated carbonyl compounds exceptionally versatile building blocks in organic synthesis. chembk.com They are crucial intermediates in the formation of more complex molecules and are found in numerous natural products. chembk.comnist.gov Their ability to undergo a wide array of transformations, including cycloadditions, conjugate additions, and polymerizations, secures their central role in synthetic chemistry. acs.orgnist.gov

Historical Perspectives on the Study of Vinyl Ketones and Their Derivatives

The study of vinyl ketones, the simplest class of α,β-unsaturated ketones, has a history stretching back to the mid-20th century. A significant portion of early research, beginning around the 1940s, was driven by the potential of these monomers in polymer chemistry. chemsynthesis.comgoogle.com Poly(vinyl ketones) (PVKs) were identified as photo-responsive polymers with a high capacity for photodegradation, an area of considerable interest. chemsynthesis.comgoogle.com

Initially, research focused on vinyl ketones with small substituents, such as methyl, butyl, and phenyl groups. google.com Over the decades, the scope expanded to include a wider variety of derivatives. The synthesis of alkyl vinyl ketones was a topic of preparative interest by the late 1950s. The development of new synthetic methods, such as the catalyzed vinylation of ketones with paraformaldehyde, continued to evolve.

In the latter part of the 20th century, the significance of vinyl ketones extended beyond polymer science. They became recognized as important synthetic intermediates for a range of applications, including the production of flavoring agents, pharmaceutical intermediates, and even natural pesticides. google.comresearchgate.net The recognition of α,β-unsaturated ketones as a chemical class with potent biological activity also prompted deeper investigation into their toxicological and potential carcinogenic properties, leading to more comprehensive studies on compounds like methyl vinyl ketone (MVK) and ethyl vinyl ketone (EVK). google.comresearchgate.net

Significance of 2-Propen-1-one, 1-(3-methoxyphenyl)- in Contemporary Organic Chemistry

2-Propen-1-one, 1-(3-methoxyphenyl)- is a specific type of vinyl ketone, also known as an acrylophenone (B1666309) derivative. More broadly, it belongs to the chalcone (B49325) family of compounds, which are 1,3-diphenyl-2-propen-1-ones. The significance of this particular compound lies in its utility as a synthetic intermediate, deriving from the distinct functionalities within its structure: the reactive α,β-unsaturated ketone system and the methoxy-substituted aromatic ring.

The 1-(3-methoxyphenyl) moiety makes the compound a valuable precursor for the synthesis of more complex molecules. The methoxy (B1213986) group is an electron-donating group that can influence the reactivity of the aromatic ring and the conjugated system. Its meta-position directs further electrophilic aromatic substitution and can be a key element in designing target molecules. General synthetic methods for producing chalcone derivatives often involve the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) (in this case, 3-methoxyacetophenone) with an aldehyde. google.com

Chalcones like 2-Propen-1-one, 1-(3-methoxyphenyl)- serve as scaffolds for building a wide range of heterocyclic compounds, such as pyrazolines, which have been investigated for various biological activities. acs.org The specific substitution pattern is crucial for tuning the electronic and, consequently, the functional properties of the resulting larger molecules.

Emergence of Research Areas Involving the Compound

While research focusing exclusively on 2-Propen-1-one, 1-(3-methoxyphenyl)- is not extensive, the broader class of methoxy-substituted chalcones to which it belongs is featured in several emerging areas of chemical research.

One prominent area is the development of materials with nonlinear optical (NLO) properties. Chalcone derivatives are investigated for these properties due to their extended π-conjugated systems, which can be enhanced by substituting the aromatic rings with electron-donating and electron-accepting groups. acs.org The methoxy group acts as an electron donor, and its placement on the phenyl ring is a critical design element in synthesizing molecules for NLO applications. acs.org

Furthermore, there is ongoing research into the biological activities of chalcone derivatives. The core structure is a common motif in compounds studied for potential anti-inflammatory and neuroprotective effects. nih.govechemi.com For instance, complex chalcone-like molecules containing methoxyphenyl groups have been synthesized and evaluated as selective inhibitors of specific biological pathways, such as the STAT3 pathway. echemi.com Research in this area often involves synthesizing libraries of substituted chalcones to explore structure-activity relationships, where 2-Propen-1-one, 1-(3-methoxyphenyl)- could serve as a foundational building block.

Compound Data Tables

Table 1: Properties of Related Methoxy-Substituted Chalcones

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(2E)-3-(4-methoxyphenyl)-1-phenyl-2-propen-1-one959-33-1C₁₆H₁₄O₂238.28678-80
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-959-23-9C₁₆H₁₄O₂238.28105-107
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenoneNot AvailableC₂₀H₁₆O₂288.34Not Available

Data sourced from publicly available chemical databases. acs.orgnist.govchemsynthesis.com

Properties

CAS No.

51594-60-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C10H10O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7H,1H2,2H3

InChI Key

RVQAXSWDOJVIJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=C

Origin of Product

United States

Nomenclature and Formal Classification of 2 Propen 1 One, 1 3 Methoxyphenyl

Systemic Naming Conventions and Rationale for 2-Propen-1-one, 1-(3-methoxyphenyl)-

The systematic name "2-Propen-1-one, 1-(3-methoxyphenyl)-" is derived according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide a standardized method for naming chemical compounds. The rationale for the name can be deconstructed as follows:

Propen-1-one : This forms the core of the name. "Prop-" indicates a three-carbon chain. The "-en-" suffix signifies the presence of a carbon-carbon double bond, and "-one" indicates a ketone functional group (a carbonyl group within the carbon chain). The "1-one" specifies that the ketone's carbonyl group is at the first carbon position.

2-Propen : This prefix to "-1-one" indicates that the double bond is located between the second and third carbon atoms of the propane chain.

1-(3-methoxyphenyl)- : This part of the name describes the substituent attached to the first carbon of the propenone chain. "Phenyl" refers to a benzene (B151609) ring attached as a substituent. "Methoxy" describes a -OCH3 group, and "3-methoxy" specifies that this group is attached to the third carbon of the phenyl ring (the meta position).

Thus, the name systematically describes a three-carbon chain with a ketone at position 1, a double bond at position 2, and a phenyl group, itself substituted with a methoxy (B1213986) group at its third position, attached to the first carbon of the chain.

Classification within the Broader Chemical Landscape of Unsaturated Ketones

2-Propen-1-one, 1-(3-methoxyphenyl)- belongs to the class of organic compounds known as α,β-unsaturated ketones. fiveable.mefiveable.me This classification is based on its key structural features: a ketone functional group conjugated with a carbon-carbon double bond. uomosul.edu.iqstudy.com The term "α,β" refers to the relative positions of the double bond to the carbonyl group; the double bond is between the alpha and beta carbons.

This conjugated system of alternating double and single bonds results in delocalization of π-electrons, which imparts unique chemical properties and reactivity to the molecule compared to its saturated counterparts. fiveable.meuomosul.edu.iq

Furthermore, this compound is a member of the chalconoid family. nih.gov Chalcones, and their derivatives, are characterized by the 1,3-diaryl-2-propen-1-one scaffold. nih.govnih.gov In the case of 2-Propen-1-one, 1-(3-methoxyphenyl)-, one of the aryl groups is the 3-methoxyphenyl (B12655295) group. Chalcones are widely studied for their diverse biological activities and are important intermediates in the biosynthesis of flavonoids in plants. chemicalbook.comencyclopedia.pub

Structural Analogies and Relationships to Other Methoxyphenyl-Substituted Derivatives

The structure of 2-Propen-1-one, 1-(3-methoxyphenyl)- shares similarities with a variety of other methoxyphenyl-substituted compounds. These relationships can be understood by considering positional isomers, variations in substitution on the phenyl ring, and modifications to the propenone backbone.

Positional Isomers: The position of the methoxy group on the phenyl ring can vary, leading to structural isomers. For instance, 1-(2-methoxyphenyl)-2-propen-1-one (ortho-isomer) and 1-(4-methoxyphenyl)-2-propen-1-one (para-isomer) are positional isomers of the subject compound.

Substituted Chalcones: Many related compounds are true chalcones, bearing an aryl group on the third carbon of the propenone chain. An example is (E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, which features a methoxy group on one phenyl ring and a nitro group on the other. nih.gov Another example is (E)-3-(4-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one, which has both hydroxyl and methoxy substituents. uni.lu

Saturated Analogues: If the carbon-carbon double bond in the propenone chain is reduced, the corresponding saturated ketone is formed. An example is 1-(4-methoxyphenyl)-1-propanone. nist.gov Another related saturated ketone is 1-(p-Methoxyphenyl)-2-propanone, where the carbonyl group is at the second position of the propane chain. nist.govnih.gov

The table below summarizes a selection of structurally related compounds.

Compound NameStructural RelationshipKey Differences from 2-Propen-1-one, 1-(3-methoxyphenyl)-
1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-onePositional Isomer & Chalcone (B49325) DerivativeMethoxy group at ortho position; Pyridinyl group at C3. pensoft.net
1-(4-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-onePositional Isomer & Chalcone DerivativeMethoxy group at para position; Pyridinyl group at C3. pensoft.net
(E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-oneSubstituted Chalcone DerivativeMethoxy group at para position; 3-nitrophenyl group at C3. nih.gov
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-oneSubstituted Chalcone DerivativeLacks a methoxy group on the first phenyl ring; has a 4-hydroxy-3-methoxyphenyl group at C3. uni.lu
1-(4-methoxyphenyl)-1-propanoneSaturated AnalogueLacks the C=C double bond; methoxy group at para position. nist.gov
1-(p-Methoxyphenyl)-2-propanoneSaturated AnalogueCarbonyl group at C2 instead of C1; methoxy group at para position. nist.govnih.gov
(E)-Coniferyl alcoholRelated Propenyl CompoundKetone is replaced by an alcohol; additional hydroxyl group on the phenyl ring. nist.gov

Synthetic Methodologies and Preparative Routes for 2 Propen 1 One, 1 3 Methoxyphenyl

Established Synthetic Pathways

Traditional methods for the synthesis of 2-Propen-1-one, 1-(3-methoxyphenyl)- and related chalcones are well-documented and widely employed in organic synthesis. These pathways primarily include condensation reactions, organometallic coupling, and olefin metathesis.

Condensation Reactions Utilizing Precursors of 2-Propen-1-one, 1-(3-methoxyphenyl)-

The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, a type of crossed-aldol condensation. nih.govwikipedia.orgnih.gov This reaction involves the base- or acid-catalyzed condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen. nih.govwikipedia.org For the specific synthesis of 2-Propen-1-one, 1-(3-methoxyphenyl)-, the precursors are 3-methoxyacetophenone and benzaldehyde (B42025) .

The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which is generally more common and efficient than acid catalysis. nih.govnih.gov The mechanism involves the deprotonation of the α-carbon of 3-methoxyacetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone structure of the target chalcone (B49325). researchgate.net The yield of this reaction can be influenced by the choice of catalyst and reaction conditions. nih.govgoogle.com

CatalystTypical ConditionsReported Yield Range for ChalconesReference
Sodium Hydroxide (NaOH)Aqueous/Alcoholic Solution, Room Temp.85-98% nih.gov
Potassium Hydroxide (KOH)Aqueous/Alcoholic Solution, Room Temp.93-97% nih.gov
Barium Hydroxide (Ba(OH)₂)-88-98% mdpi.com
Boron Trifluoride Etherate (BF₃·OEt₂)-up to 90% nih.gov

Organometallic Coupling Strategies for Carbon-Carbon Bond Formation

Suzuki-Miyaura Coupling: This reaction is a versatile method for C-C bond formation. mdpi.comdiva-portal.org In the context of chalcone synthesis, it can involve the palladium-catalyzed coupling of an organoboron compound (like an arylboronic acid) with an organic halide. researchgate.net For instance, a substituted biphenyl (B1667301) can be synthesized using this method, which is a core structure in many complex chalcones. researchgate.net The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. diva-portal.org

Heck Reaction: The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgmdpi.com This reaction can be used to form the styryl moiety of the chalcone structure. The process typically involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. uwindsor.calibretexts.org

Other Coupling Reactions: Additional organometallic strategies applicable to chalcone synthesis include the Stille coupling (using organotin reagents) and the Sonogashira coupling (coupling of terminal alkynes with aryl or vinyl halides).

Coupling ReactionCatalyst TypeTypical Coupling PartnersReference
Suzuki-MiyauraPalladium(0) complexesAryl Halide + Organoboron Compound mdpi.com
HeckPalladium(0) complexesUnsaturated Halide + Alkene wikipedia.orgorganic-chemistry.org
StillePalladium(0) complexesOrganotin Compound + Organic Halide mdpi.com
SonogashiraPalladium(0) and Copper(I)Terminal Alkyne + Aryl/Vinyl Halide mdpi.com

Olefin Metathesis Approaches in the Synthesis of the Compound

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by cleaving and regenerating carbon-carbon double bonds, catalyzed by metal-carbene complexes. researchgate.netwikipedia.org This reaction, for which the 2005 Nobel Prize in Chemistry was awarded, has become a staple in modern organic synthesis. wikipedia.org

Cross-metathesis (CM), an intermolecular variation, can be applied to the synthesis of chalcones and other α,β-unsaturated ketones. researchgate.netnih.gov This approach involves the reaction of two different alkenes to form new alkene products. The development of well-defined and functional group-tolerant catalysts, such as those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), has made this reaction highly versatile. chem-station.comharvard.edu The mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates. nih.govharvard.edu While a powerful tool for constructing complex molecules, its application is driven by the strategic advantage of forming a specific double bond in the target structure. nih.gov

Novel and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. These innovations are applicable to the synthesis of 2-Propen-1-one, 1-(3-methoxyphenyl)-, leading to more sustainable and effective preparative routes.

Catalytic Methods for Enhanced Efficiency and Selectivity

The evolution of catalysts has significantly impacted chalcone synthesis. In Claisen-Schmidt condensations, the use of solid-supported catalysts, such as layered double hydroxides (LDH) or their nanocomposites with reduced graphene oxide (rGO), has shown improved catalytic properties compared to traditional homogeneous bases. mdpi.com These heterogeneous catalysts can offer higher dispersion of active sites and can be tuned to control selectivity. mdpi.com

Furthermore, magnetic nanocatalysts, like core-shell Fe₃O₄@ZIF-8, have been developed. These catalysts can lead to high reaction yields (85-95%), shorten reaction times, and are easily recoverable using a magnet, addressing the issues of catalyst separation and recycling. google.com In the realm of acid catalysis, sulfonic acid-functionalized ionic liquids have been employed as both the catalyst and the solvent, allowing for high yields and simple product separation by decantation, with the ionic liquid being recyclable. acs.org

Green Chemistry Principles in the Synthesis of 2-Propen-1-one, 1-(3-methoxyphenyl)-

Adherence to the principles of green chemistry has led to the development of more environmentally benign synthetic methods. A prominent example in chalcone synthesis is the use of mechanochemistry, specifically solvent-free grinding techniques. niscpr.res.inresearchgate.netnih.gov

The Claisen-Schmidt condensation can be performed by simply grinding the solid reactants (3-methoxyacetophenone and benzaldehyde) with a solid base catalyst (e.g., NaOH) in a mortar and pestle. nih.gov This method eliminates the need for potentially harmful organic solvents, reduces waste, and often results in quantitative yields in a significantly shorter reaction time compared to conventional solution-based methods. nih.govmdpi.com This mechanochemical approach is considered an attractive green alternative, offering simplicity, efficiency, and a reduced environmental impact. nih.govmdpi.com

ParameterConventional Method (in Ethanol)Green Method (Grinding)Reference
SolventEthanol/WaterSolvent-free nih.govmdpi.com
Reaction TimeSeveral hours to days5-15 minutes nih.govniscpr.res.in
Work-upSolvent evaporation, extractionAddition of water, filtration niscpr.res.in
YieldVariable (can be high)Quantitative (often >95%) nih.gov
Environmental ImpactSolvent waste generatedMinimal waste researchgate.net

Purification and Isolation Techniques Employed in the Synthesis of the Compound

Following the synthesis of 2-Propen-1-one, 1-(3-methoxyphenyl)-, a multi-step purification process is necessary to isolate the compound from the reaction mixture, which contains the catalyst, unreacted starting materials, and by-products. The typical procedure involves an initial workup followed by one or more purification techniques.

The initial workup usually begins by pouring the reaction mixture into cold water. rasayanjournal.co.in If a base catalyst was used, the mixture is neutralized with a dilute acid, such as 10% hydrochloric acid (HCl), which causes the crude product to precipitate out of the solution. rasayanjournal.co.in The solid is then collected by filtration.

Recrystallization

Recrystallization is the most common method for purifying the crude chalcone product. rasayanjournal.co.in This technique relies on the principle that the solubility of the compound and impurities in a solvent changes with temperature. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. Solvents such as methanol (B129727) or isopropanol (B130326) have been effectively used for the recrystallization of chalcone derivatives. nih.govprotocols.io

Column Chromatography

For a higher degree of purity or when recrystallization is ineffective, flash column chromatography is employed. protocols.ioresearchgate.net This technique separates compounds based on their differential adsorption to a stationary phase. A typical setup for purifying chalcones involves a silica (B1680970) gel stationary phase. The crude product is loaded onto the column and eluted with a solvent system, known as the mobile phase. A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. protocols.ioresearchgate.net The fractions are collected and the solvent is evaporated to yield the purified compound.

Ancillary Purification Steps

Several other steps are often included in the purification sequence to remove specific types of impurities.

Washing: The crude product or an organic extract containing the product may be washed with various aqueous solutions. A wash with a saturated brine (sodium chloride) solution is used to remove residual water from an organic layer. protocols.io

Drying: After extraction into an organic solvent, the solution is treated with a drying agent, such as anhydrous sodium sulfate, to remove dissolved water before solvent evaporation. protocols.io

Vacuum Evaporation/Concentration: Solvents are typically removed using a rotary evaporator under reduced pressure to isolate the product without excessive heating. protocols.iogoogle.com

The following table outlines the common purification techniques and the reagents involved.

TechniquePurposeReagents/MaterialsReference
Neutralization/PrecipitationIsolate crude product from reaction mixtureCold Water, Hydrochloric Acid (HCl) rasayanjournal.co.in
RecrystallizationPrimary purification of solid productMethanol, Isopropanol nih.govprotocols.io
Flash ChromatographyHigh-purity separationSilica Gel, Hexane, Ethyl Acetate protocols.ioresearchgate.net
WashingRemove water and water-soluble impuritiesSaturated Brine (NaCl solution) protocols.io
DryingRemove water from organic solventAnhydrous Sodium Sulfate (Na₂SO₄) protocols.io

Chemical Reactivity and Mechanistic Investigations of 2 Propen 1 One, 1 3 Methoxyphenyl

Reactivity of the Alpha,Beta-Unsaturated Carbonyl System

The conjugated system, consisting of a carbon-carbon double bond in conjugation with a carbonyl group, is the primary site for several addition reactions. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Conjugate Addition Reactions (Michael Additions)

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. researchgate.net In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enone system (the Michael acceptor). nsf.gov This reaction is a widely used method for the formation of carbon-carbon and carbon-heteroatom bonds in a mild and atom-economical manner. researchgate.netresearchgate.net

A variety of nucleophiles can participate in Michael additions with 2-Propen-1-one, 1-(3-methoxyphenyl)-. These include soft nucleophiles such as enolates, amines, and thiols. The reaction is often catalyzed by a base, which serves to deprotonate the Michael donor, increasing its nucleophilicity. nsf.gov

Table 1: Examples of Michael Addition Reactions

Nucleophile (Michael Donor) Catalyst Product Type
Thiols (e.g., thiophenol) Base (e.g., triethylamine) or Phosphine Thioether derivative
Amines (e.g., aromatic amines) Polar solvents, sometimes catalyst-free β-Amino ketone derivative

The addition of thiols, known as the thia-Michael addition, is a highly efficient reaction that can be catalyzed by either bases or nucleophiles like phosphines. mdpi.comencyclopedia.pub The base-catalyzed mechanism involves the formation of a thiolate anion, which then attacks the β-carbon. nsf.gov Similarly, the aza-Michael addition of amines is a valuable transformation, and studies have shown that polar solvents can promote the reaction of even weak nucleophiles like aromatic amines.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The carbon-carbon double bond of the enone system can participate as a 2π component in cycloaddition reactions, leading to the formation of five- or six-membered rings.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the enone) to form a cyclohexene (B86901) derivative. wikipedia.org For the reaction to be efficient, the dienophile is typically substituted with an electron-withdrawing group, a condition that 2-Propen-1-one, 1-(3-methoxyphenyl)- fulfills due to the presence of the carbonyl group. masterorganicchemistry.com The reactivity in these reactions is governed by the relative energies of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). sciforum.net

1,3-Dipolar cycloadditions are [3+2] cycloaddition reactions between a 1,3-dipole and a dipolarophile (the enone) to yield a five-membered heterocyclic ring. chemguide.co.ukleah4sci.com A notable example is the reaction with nitrones, which are stable 1,3-dipoles, to produce isoxazolidine (B1194047) derivatives. rsc.orgmdpi.com Another important application is the reaction with hydrazine (B178648) or its derivatives to form pyrazolines. This reaction proceeds via an initial Michael addition of the hydrazine, followed by an intramolecular cyclization and dehydration. mnstate.edunih.gov

Table 2: Examples of Cycloaddition Reactions

Reaction Type Reactant Product Type
Diels-Alder Conjugated diene (e.g., butadiene) Substituted cyclohexene
1,3-Dipolar Cycloaddition Nitrone Isoxazolidine

Electrophilic Additions to the Carbon-Carbon Double Bond

While the double bond is electron-deficient due to the adjacent carbonyl group, it can still undergo electrophilic addition reactions, particularly with strong electrophiles like halogens. The reaction of alkenes with bromine (Br₂), for instance, proceeds via an electrophilic addition mechanism. libretexts.org The bromine molecule becomes polarized as it approaches the π-electron cloud of the double bond, leading to the formation of a bromonium ion intermediate. chemguide.co.uk Subsequent attack by a bromide ion results in the formation of a dibromoalkane. libretexts.orgyoutube.com In the case of an unsymmetrical alkene like 2-Propen-1-one, 1-(3-methoxyphenyl)-, the addition of bromine would be expected to yield 1-(3-methoxyphenyl)-2,3-dibromopropan-1-one.

Reactivity at the Ketone Carbonyl Center

The carbonyl group itself is a site of significant reactivity, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon is sp² hybridized and possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it an excellent electrophile. masterorganicchemistry.comlibretexts.org Nucleophiles can attack the carbonyl carbon in a 1,2-addition fashion, leading to the formation of a tetrahedral intermediate where the carbon is rehybridized to sp³. masterorganicchemistry.com

A classic example of this reactivity is the Grignard reaction . leah4sci.com Organomagnesium halides (Grignard reagents) are potent nucleophiles that readily add to the carbonyl carbon of ketones. mnstate.eduyoutube.com The reaction of 2-Propen-1-one, 1-(3-methoxyphenyl)- with a Grignard reagent, such as phenylmagnesium bromide, would initially form a tertiary alcohol after acidic workup. It is important to note that with α,β-unsaturated ketones, Grignard reagents can sometimes lead to a mixture of 1,2- and 1,4-addition products, although 1,2-addition is often favored with highly reactive Grignard reagents. nih.gov

Table 3: Example of Nucleophilic Addition to the Carbonyl Group

Nucleophile Reagent Product Type (after workup)

Enolization and Tautomerization Processes

Ketones that possess α-hydrogens can undergo enolization to form enols or enolates. masterorganicchemistry.com This process involves the removal of a proton from the carbon atom adjacent to the carbonyl group (the α-carbon). wikipedia.org Enolates are powerful nucleophiles and are key intermediates in many important carbon-carbon bond-forming reactions. masterorganicchemistry.com

The formation of enolates can be achieved under either basic or acidic conditions. Strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), are commonly used to generate enolates quantitatively. libretexts.org For an unsymmetrical ketone like 2-Propen-1-one, 1-(3-methoxyphenyl)-, there is the potential for the formation of two different enolates: the kinetic enolate (formed by removal of the more accessible but less acidic vinylic proton) and the thermodynamic enolate (formed by removal of the less accessible but more acidic α-proton on the other side of the carbonyl, if available, leading to a more substituted and stable double bond). However, in this specific molecule, the α-protons are part of the vinyl group. Deprotonation at the α-carbon of the propenone system would lead to a vinyl enolate. The equilibrium between the keto and enol forms is known as keto-enol tautomerism. libretexts.org

Reactivity of the 3-Methoxyphenyl (B12655295) Moiety

The reactivity of the aromatic ring in 2-Propen-1-one, 1-(3-methoxyphenyl)- is governed by the electronic effects of its two substituents: the activating methoxy (B1213986) group (-OCH₃) at the C3' position and the deactivating propenoyl group (-CO-CH=CH₂) at the C1' position. The interplay between these groups dictates the pattern and rate of electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of this substitution is not random but is directed by the substituents already present on the ring. wikipedia.org

In the case of the 3-methoxyphenyl moiety, two competing directing effects are at play:

The Methoxy Group (-OCH₃): This group is a powerful activating substituent and an ortho, para-director. organicchemistrytutor.comlibretexts.org The oxygen atom's lone pairs can be delocalized into the benzene ring through resonance, increasing the electron density at the positions ortho (C2', C4') and para (C6') to itself. This makes these positions more nucleophilic and thus more attractive to incoming electrophiles. youtube.com

The Propenoyl Group (-CO-CH=CH₂): As an acyl group, this substituent is deactivating and a meta-director. msu.edu It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive. The electron withdrawal is most pronounced at the ortho and para positions, leaving the meta positions (C3', C5') as the least deactivated and therefore the preferred sites for electrophilic attack.

When these two groups are present on the same ring, their directing effects can be either synergistic or antagonistic. In 1-(3-methoxyphenyl)-2-propen-1-one, the effects are antagonistic. The strongly activating ortho, para-directing methoxy group generally overpowers the deactivating meta-directing propenoyl group in determining the site of substitution. youtube.com Therefore, electrophilic attack is predicted to occur at the positions activated by the methoxy group: C2', C4', and C6'.

Position on RingRelation to -OCH₃ (Activating, o,p-director)Relation to -C(O)R (Deactivating, m-director)Predicted Reactivity towards EASNotes
C2'OrthoOrthoFavoredActivated by -OCH₃, but may experience some steric hindrance.
C4'OrthoParaFavoredActivated by -OCH₃.
C5'MetaMetaDisfavoredNot activated by -OCH₃, but is a meta position to the deactivator.
C6'ParaOrthoStrongly FavoredStrongly activated by -OCH₃ (para position) and sterically accessible.

This table summarizes the directing effects of the methoxy and propenoyl groups on the 3-methoxyphenyl ring and predicts the regioselectivity of electrophilic aromatic substitution.

The methoxy group significantly enhances the reactivity of the aromatic ring towards electrophiles, a phenomenon known as activation. organicchemistrytutor.com This activation stems from a combination of two opposing electronic effects:

Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the adjacent carbon atom of the ring through the sigma bond. youtube.com This inductive effect deactivates the ring.

For the methoxy group, the electron-donating resonance effect is substantially stronger than the electron-withdrawing inductive effect. libretexts.org The net result is a significant increase in the rate of electrophilic substitution compared to unsubstituted benzene. msu.edu For example, the rate of nitration for anisole (B1667542) (methoxybenzene) is about 10,000 times faster than that of benzene, illustrating the powerful activating nature of the methoxy group. msu.edu This enhanced reactivity means that reactions like halogenation or nitration on the 3-methoxyphenyl moiety of the chalcone (B49325) can often proceed under milder conditions than those required for benzene itself. msu.edu

CompoundKey SubstituentElectronic EffectRelative Reactivity in EAS
Anisole (C₆H₅OCH₃)-OCH₃Strongly Activating~10⁴ x Benzene
Benzene (C₆H₆)-HBaseline1
Acetophenone (B1666503) (C₆H₅COCH₃)-COCH₃Strongly Deactivating~10⁻⁶ x Benzene

This table provides a comparison of the relative reactivities of compounds with activating, neutral, and deactivating substituents in electrophilic aromatic substitution (EAS), highlighting the potent activating effect of the methoxy group.

Mechanistic Elucidation of Key Chemical Transformations Involving the Compound

Understanding the reaction mechanisms provides a deeper insight into the reactivity of 2-Propen-1-one, 1-(3-methoxyphenyl)-. A quintessential example is the electrophilic halogenation, such as bromination, of the 3-methoxyphenyl ring. The mechanism proceeds through a well-established multi-step pathway involving a key cationic intermediate. wikipedia.org

Step-by-Step Mechanism of Bromination:

Formation of the Electrophile: The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃). The Lewis acid polarizes the bromine molecule (Br₂), creating a highly electrophilic bromine species (a "Br⁺" equivalent) that is susceptible to attack by the aromatic ring.

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the activated 3-methoxyphenyl ring acts as a nucleophile, attacking the electrophilic bromine. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring. wikipedia.org The attack leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.org Attack at the C6' position (para to the methoxy group) is particularly favored because it allows for the formation of a resonance structure where the positive charge is delocalized onto the carbon atom bearing the methoxy group. This allows the oxygen atom to participate in resonance, donating a lone pair to form a fourth resonance structure (an oxonium ion), which is especially stable as all atoms (except hydrogen) have a complete octet. organicchemistrytutor.comlibretexts.org

Deprotonation and Restoration of Aromaticity: In the final step, a weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton (H⁺) from the sp³-hybridized carbon of the arenium ion. The electrons from the C-H bond move back into the ring, restoring the stable aromatic π-system and yielding the final substituted product. wikipedia.org

Advanced Structural Characterization and Spectroscopic Elucidation of 2 Propen 1 One, 1 3 Methoxyphenyl

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 2-Propen-1-one, 1-(3-methoxyphenyl)- in solution. uobasrah.edu.iq Both one-dimensional and two-dimensional NMR methodologies are employed to assign the proton (¹H) and carbon (¹³C) signals, confirming the compound's constitution. uobasrah.edu.iq

One-Dimensional NMR Methodologies

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the aromatic, vinylic, and methoxy (B1213986) protons. The aromatic protons on the 3-methoxyphenyl (B12655295) ring typically appear as a complex multiplet, while the vinylic protons (α and β to the carbonyl group) present as doublets with a large coupling constant, indicative of a trans configuration. The methoxy group protons are readily identified as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H data by identifying all unique carbon atoms. hmdb.ca The carbonyl carbon is characteristically deshielded, appearing at the lowest field. The aromatic and vinylic carbons resonate in the intermediate region, while the methoxy carbon signal is found at the highest field. The chemical shift of the methoxy carbon can be indicative of its position on the aromatic ring. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 2-Propen-1-one, 1-(3-methoxyphenyl)- Derivatives

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-~190.5
Vinylic CH (α)Doublet~122.4
Vinylic CH (β)Doublet~144.7
Aromatic CHMultiplet~113.4 - 136.2
Methoxy (OCH₃)Singlet (~3.86)~55.3

Note: Data is representative for a similar compound, (E)-3-(3-methoxyphenyl)-1-phenyl prop-2-en-1-one, and may vary slightly for the title compound. rsc.org Exact values depend on the solvent and experimental conditions.

Two-Dimensional NMR Correlational Spectroscopy

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the complex NMR signals and establishing the connectivity between atoms. harvard.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity within spin systems. For 2-Propen-1-one, 1-(3-methoxyphenyl)-, COSY spectra would show correlations between the adjacent vinylic protons and among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. mdpi.com It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the carbonyl group to both the vinylic system and the methoxyphenyl ring. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of the molecule's functional groups. kangwon.ac.krresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 2-Propen-1-one, 1-(3-methoxyphenyl)- is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1650-1670 cm⁻¹. The C=C stretching of the propenone backbone and the aromatic ring appear in the 1580-1610 cm⁻¹ region. The C-O stretching of the methoxy group is also observable. rsc.orgnih.gov

Raman Spectroscopy: Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. nih.govaps.org The symmetric vibrations of the aromatic ring and the C=C double bond often produce strong signals in the Raman spectrum. The methoxy group also exhibits characteristic bending vibrations. nih.govnih.gov

Table 2: Key Vibrational Frequencies for 2-Propen-1-one, 1-(3-methoxyphenyl)- Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
C=O Stretch (Carbonyl)1665IR
C=C Stretch (Aromatic/Vinylic)1609, 1588IR
C-H Stretch (Aromatic)~3012IR/Raman
C-H Stretch (Methoxy)2833, 2945IR/Raman
C-O Stretch (Ether)1267, 1283IR

Note: Data is derived from similar chalcone (B49325) structures and provides an expected range for the title compound. rsc.orgnih.gov

Mass Spectrometry Approaches for Molecular Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing fragmentation patterns. libretexts.org

For 2-Propen-1-one, 1-(3-methoxyphenyl)-, the electron ionization (EI) mass spectrum would show a distinct molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation of chalcones is well-characterized and typically involves cleavages at the bonds adjacent to the carbonyl group (α-cleavage). miamioh.eduyoutube.com

Common fragmentation pathways include:

Loss of the methoxyphenyl group to form a [C₆H₅CO]⁺ ion.

Loss of a hydrogen radical (M-1).

Cleavage to produce ions corresponding to the methoxybenzoyl cation and the styryl cation.

Loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. core.ac.uk

These fragmentation patterns provide valuable evidence to confirm the proposed structure. libretexts.orgwhitman.edu

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govruppweb.org This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within the crystal lattice.

While a specific crystal structure for 2-Propen-1-one, 1-(3-methoxyphenyl)- was not found in the search results, analysis of similar chalcone derivatives shows they often adopt a planar or near-planar conformation for the enone bridge, which maximizes π-system conjugation. nih.govresearchgate.netresearchgate.net The crystal packing is typically stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π–π stacking interactions between aromatic rings. nih.govresearchgate.net Obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its molecular architecture. aimspress.com

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within the molecule. nih.gov

UV-Visible Spectroscopy: The UV-Vis spectrum of chalcones like 2-Propen-1-one, 1-(3-methoxyphenyl)- is characterized by strong absorption bands in the ultraviolet region. researchgate.net These absorptions are typically attributed to π→π* transitions within the extended conjugated system, which includes the methoxyphenyl ring, the enone moiety, and the second aromatic ring. The position of the maximum absorption (λₘₐₓ) is sensitive to the substitution pattern on the aromatic rings and the solvent polarity. researchgate.net

Emission Spectroscopy (Fluorescence): While not all chalcones are strongly fluorescent, some exhibit emission upon excitation at their absorption wavelength. The fluorescence spectrum, if present, provides further insights into the excited state properties of the molecule. The energy difference between the absorption and emission maxima (the Stokes shift) can give information about the structural relaxation in the excited state.

Spectroscopic Investigations into Intramolecular Electronic Interactions and Conjugation

The electronic properties and the extent of conjugation in 2-Propen-1-one, 1-(3-methoxyphenyl)-, a derivative of chalcone, are significantly influenced by the intramolecular interactions between the methoxy group, the aromatic ring, and the α,β-unsaturated carbonyl system. Spectroscopic techniques are pivotal in elucidating these electronic phenomena. The basic structure of chalcones consists of two aromatic rings linked by an α,β-unsaturated carbonyl system, which forms a highly conjugated π-bond network. usp.br The introduction of substituents, such as a methoxy group, can alter the charge density within this system. usp.br

The methoxy group (-OCH3), being a strong electron-donating group, plays a crucial role in modulating the electronic characteristics of the molecule. usp.br Its placement on the benzoyl ring (Ring A) at the meta position influences the electronic transitions within the molecule, which can be observed and analyzed using various spectroscopic methods.

Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic transitions between different molecular orbitals. In chalcones, the absorption bands in the UV-Vis region are typically attributed to π→π* and n→π* transitions. usp.br The intense band observed for methoxy-substituted chalcones, generally between 298 and 344 nm, is characteristic of a π→π* transition with a mixed character of πcinnamoyl→π* and n=o→π*. usp.br The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. The presence of an electron-donating group like methoxy can cause a bathochromic (red) shift, moving the absorption to longer wavelengths. semanticscholar.org This shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), suggesting an extension of the conjugation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons within the molecule. In ¹H NMR spectra of chalcones, the protons of the α,β-unsaturated system, Hα and Hβ, are particularly informative. They typically appear in the region of 7.65 ppm for Hα and 7.95 ppm for Hβ. usp.br The coupling constant between these two protons can confirm the trans configuration of the double bond. The chemical shifts of the aromatic protons are also influenced by the electron-donating nature of the methoxy group.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups and to probe the electronic effects on bond vibrations. The carbonyl (C=O) stretching vibration in chalcones is a key indicator of conjugation. For conjugated enones, this band is typically found between 1650 and 1685 cm⁻¹. fabad.org.tr The extension of conjugation through the phenyl rings and the enone system leads to a lowering of the C=O stretching frequency compared to a simple ketone. The presence of the methoxy group can further influence this frequency by affecting the electron density at the carbonyl group. A characteristic band for the trans C=C bond of the α,β-unsaturated system is also observed near 977 cm⁻¹. usp.br

Computational studies, such as those employing Density Functional Theory (DFT), complement experimental spectroscopic data by providing insights into the molecular orbital distributions and electronic transitions. jksus.org These studies can help visualize the intramolecular charge transfer (ICT) from the electron-donating methoxy group and the phenyl ring to the electron-accepting carbonyl group, which is fundamental to the molecule's electronic properties and reactivity. tandfonline.com

The collective data from these spectroscopic techniques provide a comprehensive picture of the intramolecular electronic interactions and the extent of conjugation in 2-Propen-1-one, 1-(3-methoxyphenyl)-. The electron-donating methoxy group at the meta position on the benzoyl ring modulates the electron density across the conjugated system, influencing the energy of electronic transitions and the vibrational frequencies of key functional groups.

Spectroscopic Data for Methoxy-Substituted Chalcones

Spectroscopic TechniqueCharacteristic FeatureTypical Range/ValueReference
UV-Vis Spectroscopy π→π* transition298 - 344 nm usp.br
¹H NMR Spectroscopy α-proton of enone~7.65 ppm usp.br
β-proton of enone~7.95 ppm usp.br
¹³C NMR Spectroscopy Carbonyl carbon186.6 - 196.8 ppm fabad.org.tr
α-carbon of enone116.1 - 128.1 ppm fabad.org.tr
β-carbon of enone136.9 - 145.4 ppm fabad.org.tr
IR Spectroscopy C=O stretching (conjugated)1650 - 1685 cm⁻¹ fabad.org.tr
C=C stretching (trans, enone)~977 cm⁻¹ usp.br

Computational Chemistry and Molecular Modeling of 2 Propen 1 One, 1 3 Methoxyphenyl

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, these calculations have been performed to elucidate its ground-state properties, reactivity, and potential for intermolecular interactions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry and various electronic properties of molecules. For 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations have been carried out, often employing the B3LYP functional with a 6-311++G(d,p) basis set, to determine its most stable conformation and to analyze its structural parameters. nih.govacs.org

The optimization process yields the minimum energy structure of the molecule. Key findings from these calculations include the determination of bond lengths, bond angles, and dihedral angles. For instance, the computed bond lengths and angles are generally in good agreement with experimental data where available.

ParameterDescription
Optimized Geometry The three-dimensional arrangement of atoms in the molecule corresponding to the lowest energy state.
Bond Lengths The equilibrium distances between the nuclei of two bonded atoms.
Bond Angles The angles formed between three adjacent atoms across at least two bonds.
Dihedral Angles The angles between two intersecting planes, which helps to define the molecular conformation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. iucr.org

For 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, FMO analysis reveals the distribution of electron density in these key orbitals. This information helps in identifying the regions of the molecule that are most likely to be involved in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

OrbitalDescriptionSignificance
HOMO The highest energy molecular orbital that is occupied by electrons.Indicates the region of the molecule most likely to act as an electron donor (nucleophile).
LUMO The lowest energy molecular orbital that is unoccupied by electrons.Indicates the region of the molecule most likely to act as an electron acceptor (electrophile).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

In the case of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the MEP map would highlight the electronegative oxygen atom of the carbonyl group as a region of high electron density (red), making it a likely site for interaction with electrophiles. Conversely, the hydrogen atoms of the phenyl and naphthalenyl rings would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. bohrium.com Exploring the potential energy surface allows for the identification of the most stable conformers (energy minima) and the transition states (saddle points) that connect them. For the methoxyphenyl group, studies have shown that the twist angle around the MeO-CPh bond can vary, leading to different conformations. The preferred conformation often depends on the nature of the substituents in the ortho positions. In general, a coplanar conformation is favored when there are one or two ortho-hydrogens. bohrium.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

In Silico Prediction of Molecular Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogous Structures

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies central to modern drug discovery and materials science. conicet.gov.ar The core principle of QSAR/QSPR is that the biological activity or physicochemical properties of a chemical compound are directly related to its molecular structure. acs.org By developing mathematical models that correlate variations in molecular structure with changes in a measured activity or property, QSAR can predict the efficacy of novel, unsynthesized compounds, thereby saving time, resources, and supporting greener chemistry initiatives. isca.menih.gov These models are particularly valuable for optimizing lead compounds, such as analogs of 2-Propen-1-one, 1-(3-methoxyphenyl)-, by identifying the key structural features that govern their biological effects.

The development of a QSAR model typically involves defining a dataset of structurally related compounds with known activities, calculating a wide array of molecular descriptors for each, and then using statistical methods to build and validate a predictive model. researchgate.net For chalcone (B49325) derivatives, a class to which 2-Propen-1-one, 1-(3-methoxyphenyl)- belongs, numerous QSAR studies have been conducted to elucidate the structural requirements for a range of biological activities. nih.gov

Research Findings from QSAR Studies on Chalcone Analogs

Researchers have successfully applied QSAR modeling to various series of chalcone analogs to understand the structural drivers of their anti-inflammatory, anticancer, antimitotic, and mosquito larvicidal activities. acs.orgresearchcommons.orgnih.gov These studies employ a diverse range of molecular descriptors, including constitutional, topological, quantum-chemical, and electrostatic parameters. nih.gov

Anti-inflammatory Activity:

A QSAR study on 15 chalcone derivatives as inhibitors of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production utilized quantum chemical descriptors to build predictive models. researchcommons.orgresearchcommons.org The geometries of the compounds were optimized using semi-empirical (PM3) and Density Functional Theory (DFT) methods. researchcommons.org The resulting models demonstrated good statistical significance, with correlation coefficients (R²) ranging from 0.794 to 0.873. researchcommons.orgresearchcommons.org One of the developed models is represented by the following equation:

pIC₅₀ = 9.918(Q C5) – 54.782(Q Br) - 2.169(µ-) + 3.288 researchcommons.org

This model highlights the importance of descriptors such as the charge on a specific carbon atom (Q C5), the charge on a bromine substituent (Q Br), and the electronic chemical potential (µ-). researchcommons.org Another model identified the bond distance between two carbon atoms, r(C3-C5), and the energies of the lowest unoccupied molecular orbitals, (LUMO+1) and (LUMO+2), as significant parameters, indicating that electronic and geometric properties are crucial determinants of anti-inflammatory characteristics. researchcommons.orgresearchcommons.org

Anticancer and Antiproliferative Activity:

QSAR investigations have also been used to identify key characteristics of chalcones for antitumor activity. nih.gov In a study of 59 chalcone derivatives tested for inhibition of the mitotic G2/M phase of the cell cycle, a combination of topological, electrostatic, and quantum chemical descriptors yielded a highly predictive QSAR model. nih.gov The statistical quality of this combined model was excellent, with an R² of 0.965, a leave-one-out cross-validation Q² (QLoo²) of 0.891, and a predictive R² (Rpred²) of 0.849. nih.gov This suggests that properties related to the molecule's shape, size, charge distribution, and frontier molecular orbitals are critical for its antimitotic and antiproliferative effects. nih.gov Another study focusing on 3',4',5'-trimethoxychalcone analogues identified descriptors such as the quadrupole moment and the distance between the most hydrophobic and hydrophilic points on the van der Waals surface as being important for activity. scholarsresearchlibrary.com

Mosquito Larvicidal Activity:

The mosquito larvicidal activities of a series of chalcones were subjected to a QSAR study using over a thousand molecular descriptors calculated with Dragon software. acs.org The models predicted that chalcones with electron-rich aromatic rings, often due to the presence of electron-releasing groups, exhibited higher toxicity to mosquito larvae. acs.org Conversely, the presence of electron-withdrawing groups tended to reduce the larvicidal activity. acs.org This provides clear guidance for designing more potent larvicidal agents based on the chalcone scaffold. acs.org

The table below summarizes the findings from various QSAR studies on chalcone analogs, showcasing the different biological activities modeled and the types of descriptors found to be influential.

Biological ActivityStatistical MethodKey Descriptor TypesModel Validation (R²)Reference
Anti-inflammatory (TNF-α)Multiple Linear RegressionQuantum-Chemical (Atomic Charges, LUMO Energies)0.873 researchcommons.orgresearchcommons.org
Antimitotic (G2/M Inhibition)Multiple Linear RegressionTopological, Electrostatic, Quantum-Chemical0.965 nih.gov
Antitumor (Growth Inhibition)QSARMolecular DescriptorsNot Specified nih.gov
Mosquito LarvicidalNot SpecifiedConstitutional, Topological, Geometrical, Electronic0.670 (R²_test) acs.org
Anticancer (General)Multiple Linear RegressionNot Specified0.809 isca.me

Applications of 2 Propen 1 One, 1 3 Methoxyphenyl As a Synthetic Building Block

Synthesis of Heterocyclic Compounds

The conjugated system of 2-Propen-1-one, 1-(3-methoxyphenyl)- makes it an ideal precursor for the synthesis of various heterocyclic rings. The electron-deficient double bond readily participates in conjugate addition reactions, while the carbonyl group provides a site for cyclization, enabling the formation of nitrogen, oxygen, and sulfur-containing heterocycles.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyridines, Piperidines)

The reaction of α,β-unsaturated ketones with nitrogen-containing nucleophiles is a cornerstone of heterocyclic synthesis. 2-Propen-1-one, 1-(3-methoxyphenyl)- serves as a key substrate in the formation of several important nitrogenous heterocycles.

Pyrazoles: Pyrazole derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of 3,5-disubstituted pyrazoles can be readily achieved through the condensation reaction of chalcones with hydrazine (B178648) derivatives. nih.govsemanticscholar.org In a typical reaction, 2-Propen-1-one, 1-(3-methoxyphenyl)- reacts with hydrazine hydrate, often in the presence of an acid or base catalyst, to initially form a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. semanticscholar.org The reaction proceeds through a Michael addition of the hydrazine to the propenone double bond, followed by intramolecular cyclization and dehydration.

Table 1: Synthesis of Pyrazole Derivatives from Chalcones

Reactant 1 Reactant 2 Product Conditions
2-Propen-1-one, 1-(3-methoxyphenyl)- Hydrazine Hydrate 3-(3-methoxyphenyl)-5-phenyl-1H-pyrazole Acid or base catalysis, followed by oxidation

Pyridines: Pyridine and its derivatives are fundamental heterocyclic compounds found in numerous natural products and pharmaceuticals. Chalcones containing a pyridine moiety have been synthesized and evaluated for their biological activities. pensoft.netnih.govresearchgate.net The synthesis of pyridine derivatives from 2-Propen-1-one, 1-(3-methoxyphenyl)- can be accomplished through various multi-component reaction strategies. One common approach involves the reaction of the chalcone (B49325) with a 1,3-dicarbonyl compound and an ammonium source, such as ammonium acetate, in a Hantzsch-like pyridine synthesis.

Piperidines: The piperidine ring is a ubiquitous structural motif in alkaloids and many synthetic drugs. mdma.ch While direct synthesis from 2-Propen-1-one, 1-(3-methoxyphenyl)- is less common, multi-step sequences can be envisioned. For instance, the α,β-unsaturated system can undergo a Michael addition with a suitable nitrogen nucleophile, followed by reduction of the carbonyl group and subsequent cyclization to form a piperidine ring. The synthesis of substituted piperidines often involves the reduction of corresponding piperidones, which can be formed through various cyclization strategies. dtic.mil A synthetic route to 4-amino-3-p-methoxyphenyl-1-methyl-piperidine has been described involving the formation of a piperidone intermediate. prepchem.com

Construction of Oxygen-Containing Heterocycles (e.g., Furans, Pyrans)

The reactivity of 2-Propen-1-one, 1-(3-methoxyphenyl)- also extends to the synthesis of oxygen-containing heterocycles.

Furans: Substituted furans are important structural units in many natural products and bioactive compounds. wikipedia.org The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, provides a conceptual basis for synthesizing furans from chalcone derivatives. wikipedia.orgnih.govorganic-chemistry.org A synthetic route can be designed where 2-Propen-1-one, 1-(3-methoxyphenyl)- is first converted to a 1,4-dicarbonyl compound through a Stetter reaction or a Michael addition of an acyl anion equivalent. Subsequent acid-catalyzed cyclization and dehydration would then yield the corresponding furan. For example, (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one has been synthesized and characterized. nih.gov

Pyrans: Pyran rings are central to a vast number of natural products, including flavonoids and various polyketides. nih.gov The synthesis of pyran derivatives from chalcones is a well-established strategy. For instance, 2'-hydroxychalcones can undergo oxidative cyclization to yield flavanones, which contain a dihydropyran ring. sci-hub.box Furthermore, the reaction of chalcones with active methylene compounds, such as malononitrile, in the presence of a base can lead to the formation of highly substituted pyran derivatives through a Michael addition followed by intramolecular cyclization.

Synthesis of Sulfur-Containing Heterocycles

The versatility of 2-Propen-1-one, 1-(3-methoxyphenyl)- as a synthetic precursor also enables the construction of sulfur-containing heterocyclic systems.

Thiazines: 1,3-Thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom. These compounds and their derivatives are known to exhibit a range of biological activities. pharmacophorejournal.com A common method for the synthesis of 1,3-thiazine derivatives involves the reaction of chalcones with thiourea in the presence of a base. The reaction proceeds via a Michael addition of the sulfur nucleophile to the enone system, followed by intramolecular cyclization and dehydration to afford the thiazine ring.

Thiophenes: Thiophenes are five-membered aromatic heterocycles that are important in medicinal chemistry and materials science. organic-chemistry.orgijprajournal.com Similar to furan synthesis, the Paal-Knorr thiophene synthesis provides a route from 1,4-dicarbonyl compounds using a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. wikipedia.org Thus, conversion of 2-Propen-1-one, 1-(3-methoxyphenyl)- to a 1,4-dicarbonyl intermediate would allow for subsequent cyclization to a thiophene derivative. Additionally, thieno[3,2-b]thiophenes have been synthesized through cascade cyclization of alkynyl diol derivatives. nih.gov

Role in the Total Synthesis of Natural Products and Related Bioactive Molecules

While specific examples of the direct use of 2-Propen-1-one, 1-(3-methoxyphenyl)- in the total synthesis of complex natural products are not extensively documented, its structural motif is present in numerous bioactive molecules. Chalcones, in general, are precursors to flavonoids, a large class of natural products with diverse biological activities. The 3-methoxyphenyl (B12655295) substitution pattern is found in various natural and synthetic compounds with interesting pharmacological properties. The heterocyclic scaffolds (pyrazoles, pyridines, furans, etc.) synthesized from this building block are prevalent in a vast array of bioactive molecules and natural products. researchgate.netresearchgate.netmdpi.com

Polymer Chemistry Applications

The application of 2-Propen-1-one, 1-(3-methoxyphenyl)- in polymer chemistry is an area with potential for exploration.

Use as a Monomer in Polymerization Reactions

The presence of a polymerizable α,β-unsaturated double bond suggests that 2-Propen-1-one, 1-(3-methoxyphenyl)- could potentially serve as a monomer in addition polymerization reactions. Vinyl ketones are known to undergo polymerization, and the methoxy-substituted phenyl group could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or refractive index. However, detailed studies on the polymerization of this specific monomer are not widely reported in the current literature.

Incorporation into Functional Materials

The unique chemical structure of 2-Propen-1-one, 1-(3-methoxyphenyl)-, specifically its α,β-unsaturated ketone framework, makes it a valuable building block for the synthesis of functional materials. This reactivity allows for its incorporation into polymeric structures and for the development of materials with specific optical properties.

One significant area of application is in the field of nonlinear optics (NLO). Chalcone derivatives, to which 2-Propen-1-one, 1-(3-methoxyphenyl)- belongs, have been noted for their potential in NLO applications due to their conjugated π-electron systems. Research into related compounds, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, has been motivated by the prospect of developing materials for data storage and optical communication. mdpi.com The extended conjugation in these molecules, involving two aromatic rings and an α,β-unsaturated carbonyl system, can lead to large second-order NLO responses. mdpi.com While direct studies on the NLO properties of 2-Propen-1-one, 1-(3-methoxyphenyl)- are not extensively documented, the known characteristics of similar chalcones suggest its potential as a component in NLO materials. The synthesis of such materials often involves embedding the chromophore into a polymer matrix or incorporating it as a side-chain or main-chain constituent of a polymer.

Furthermore, the propenone moiety of 2-Propen-1-one, 1-(3-methoxyphenyl)- presents a site for polymerization. Trisubstituted ethylenes, a class of molecules that includes chalcone derivatives, have been explored for their utility in organic and polymer synthesis. nih.gov The double bond in the propenone structure can participate in polymerization reactions, such as radical copolymerization, to form novel polymers. For instance, various ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates have been successfully copolymerized with styrene using radical initiation. chemrxiv.org This suggests that 2-Propen-1-one, 1-(3-methoxyphenyl)- could also be used as a monomer or comonomer to create polymers with tailored properties. The methoxy (B1213986) group on the phenyl ring can influence the polymer's characteristics, such as its solubility, thermal stability, and refractive index.

The table below summarizes the potential applications of 2-Propen-1-one, 1-(3-methoxyphenyl)- in functional materials based on the properties of related compounds.

Functional Material ApplicationRelevant Structural FeaturePotential Properties
Nonlinear Optical (NLO) MaterialsConjugated π-electron system of the chalcone backboneSecond-order NLO response for applications in optical data storage and communication. mdpi.com
Specialty PolymersPolymerizable α,β-unsaturated ketone moietyIncorporation into polymer chains to modify properties like thermal stability and refractive index.

Development of Novel Reagents and Catalytic Systems

The versatile chemical structure of 2-Propen-1-one, 1-(3-methoxyphenyl)- also positions it as a candidate for the development of novel reagents and catalytic systems. The presence of the α,β-unsaturated carbonyl group, along with the aromatic ring and methoxy substituent, offers multiple sites for coordination with metal centers, making it a potential ligand in catalysis.

Chalcones are known to act as precursors in the synthesis of various heterocyclic compounds, which are themselves important in medicinal chemistry and materials science. cas.org The reactivity of the α,β-unsaturated ketone system allows for a variety of chemical transformations, making 2-Propen-1-one, 1-(3-methoxyphenyl)- a useful intermediate in multi-step organic syntheses.

In the realm of catalysis, the development of efficient and selective catalysts is a continuous effort. Chalcone derivatives can serve as ligands for transition metal complexes, which are widely used as catalysts in a range of chemical reactions. The carbonyl oxygen and the olefinic double bond of the propenone moiety can coordinate to a metal center, influencing its electronic properties and catalytic activity. While specific catalytic systems based on a 2-Propen-1-one, 1-(3-methoxyphenyl)- ligand are not extensively reported, the general principles of catalyst design suggest its potential. For example, related chalcone structures are known to form stable complexes with various transition metals.

The synthesis of chalcones can itself be a subject of catalytic research. For instance, the use of montmorillonite K-10, a solid acid catalyst, has been investigated for the synthesis of (E)-1-phenyl-3-(2-methoxyphenyl)-2-propen-1-one under microwave irradiation. nih.gov This indicates that the synthesis of 2-Propen-1-one, 1-(3-methoxyphenyl)- could also be optimized through the development of novel catalytic methods, potentially leading to more environmentally friendly and efficient synthetic routes.

The potential roles of 2-Propen-1-one, 1-(3-methoxyphenyl)- in the development of new reagents and catalysts are outlined in the table below.

Area of DevelopmentRole of 2-Propen-1-one, 1-(3-methoxyphenyl)-Potential Outcome
Synthetic ReagentsPrecursor for heterocyclic compounds. cas.orgAccess to novel molecular architectures with potential applications in various fields.
Catalytic SystemsLigand for transition metal complexes.Development of new catalysts with tailored reactivity and selectivity for organic transformations.
Catalytic SynthesisTarget molecule for catalyst development.More efficient and sustainable methods for the synthesis of chalcones. nih.gov

Analytical Methodologies for Research and Process Monitoring of 2 Propen 1 One, 1 3 Methoxyphenyl

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of organic compounds like 2-Propen-1-one, 1-(3-methoxyphenyl)-. It leverages the differential partitioning of a compound between a stationary phase and a mobile phase to achieve separation from other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of non-volatile compounds such as chalcones. ijprajournal.comnih.gov The development of a robust HPLC method is a systematic process aimed at achieving a desired separation. researchgate.net For 2-Propen-1-one, 1-(3-methoxyphenyl)-, a reversed-phase (RP-HPLC) method is typically suitable.

Method development would involve screening various parameters to find the optimal conditions for separation. Key considerations include:

Column Selection: A C18 or C8 column is commonly used for separating moderately polar compounds like chalcones. nih.govmdpi.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to separate impurities with different polarities. nih.gov

Detector: A UV-Vis or Photodiode Array (PDA) detector is highly effective, as the conjugated system of the chalcone (B49325) scaffold exhibits strong UV absorbance. mdpi.com The detection wavelength would be set at the compound's maximum absorbance (λmax) for optimal sensitivity.

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. mdpi.comeuropa.eu Validation involves assessing several key parameters.

Table 1: Typical HPLC Validation Parameters and Acceptance Criteria

Parameter Description Common Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). nih.gov The analyte peak should be well-resolved from other peaks, and peak purity analysis (using a PDA detector) should confirm homogeneity.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com Correlation coefficient (R²) ≥ 0.999. nih.gov
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by recovery studies on spiked samples. europa.eu Recovery typically between 98.0% and 102.0%. nih.gov
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. nih.gov Relative Standard Deviation (RSD) ≤ 2%. nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov Typically calculated based on the signal-to-noise ratio (e.g., 3:1) or the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov Typically calculated based on the signal-to-noise ratio (e.g., 10:1) or the standard deviation of the response and the slope of the calibration curve. nih.gov

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu | The results should remain within acceptable limits (e.g., RSD ≤ 2%) when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net For the analysis of 2-Propen-1-one, 1-(3-methoxyphenyl)-, it can be used for purity assessment (assay) and identification of volatile impurities. thermofisher.com The compound is vaporized and separated on a capillary column.

A typical GC method would involve:

Injector: A split/splitless inlet is used to introduce the sample, which is dissolved in a volatile organic solvent.

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) is often suitable.

Carrier Gas: An inert gas like helium or hydrogen is used as the mobile phase. oiv.int

Oven Program: A temperature program is employed, starting at a lower temperature and ramping up to a higher temperature to elute compounds with different boiling points. oiv.int

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while a Mass Spectrometer (MS) allows for positive identification of the compound and its impurities based on their mass spectra.

GC-MS data available for the related compound 3-Methoxychalcone shows characteristic mass-to-charge (m/z) peaks that can be used for identification. nih.gov

Table 2: Example GC-MS Data for 3-Methoxychalcone

Parameter Value
Molecular Weight 238.28 g/mol
Top m/z Peak 77
2nd Highest m/z Peak 238
3rd Highest m/z Peak 237

Data sourced from PubChem CID 5367166. nih.gov

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. scispace.comthieme.de It is widely used to follow the synthesis of chalcones, which are often prepared via the Claisen-Schmidt condensation. researchgate.netnih.gov

To monitor the formation of 2-Propen-1-one, 1-(3-methoxyphenyl)- from its precursors (e.g., 3-methoxybenzaldehyde (B106831) and acetophenone), the following procedure is used:

A small aliquot of the reaction mixture is sampled at various time intervals.

The aliquot is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. nih.gov

The plate is developed in a chamber containing an appropriate mobile phase, often a mixture of nonpolar and polar solvents like n-hexane and ethyl acetate. scispace.com

After development, the plate is visualized, usually under UV light, where the conjugated chalcone product will appear as a distinct spot.

The progress of the reaction is determined by observing the gradual disappearance of the reactant spots and the corresponding intensification of the product spot. The reaction is considered complete when the limiting reactant spot is no longer visible. scispace.com

Spectrophotometric Methods for Quantitative Determination in Research Matrices

UV-Visible spectrophotometry is a simple and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. researchgate.net Due to its extended π-conjugated system, 2-Propen-1-one, 1-(3-methoxyphenyl)- exhibits strong UV absorbance, making this technique suitable for its quantification. researchgate.net

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A spectrophotometric method for this compound would involve:

Solvent Selection: A solvent that dissolves the compound and is transparent in the analysis region (e.g., methanol or ethanol) is chosen. researchgate.net

Wavelength Determination: The UV-Vis spectrum is scanned to determine the wavelength of maximum absorbance (λmax). For similar chalcones, this is often in the range of 300-350 nm. researchgate.netresearchgate.net

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at λmax. A calibration curve is constructed by plotting absorbance versus concentration.

Sample Analysis: The absorbance of the unknown sample solution is measured, and its concentration is determined from the calibration curve.

A validated spectrophotometric method for trans-chalcone demonstrated linearity in the concentration range of 1 to 8 µg/mL with a detection wavelength of 309 nm in methanol. researchgate.net Another study for quantifying total chalcone content used a chromogenic reagent (antimony pentachloride) to produce a colored complex with an analytical wavelength of 390 nm and a linear range of 0.3 to 17.6 µg/mL. nih.gov

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures and the identification of unknown impurities. ijprajournal.com

LC-MS is a powerful and sensitive analytical tool that combines the high-resolution separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. chimia.chresearchgate.netijprajournal.com It is the premier technique for impurity profiling, allowing for the detection, identification, and quantification of trace-level impurities and degradation products in drug substances. ijprajournal.comijsdr.orglcms.cz

In the context of 2-Propen-1-one, 1-(3-methoxyphenyl)-, an LC-MS analysis would provide:

Separation: The HPLC component separates the main compound from any process-related impurities (e.g., unreacted starting materials, by-products) or degradation products.

Detection and Identification: The MS detector provides the mass-to-charge ratio (m/z) of the eluting compounds. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often yield the protonated molecular ion [M+H]⁺, directly giving the molecular weight of the impurity. ijprajournal.com

Structural Elucidation: By employing tandem mass spectrometry (MS/MS), the molecular ions of the impurities can be fragmented. chimia.ch The resulting fragmentation pattern provides a structural fingerprint that helps in elucidating the structure of the unknown compound. mdpi.com

For example, the ESI-MS/MS analysis of the related 4-methoxychalcone (B190469) provided key fragmentation data that could be used to identify related structures.

Table 3: Example ESI-MS/MS Fragmentation Data for 4-Methoxychalcone

Ion m/z Relative Abundance
[M+H]⁺ 239.0 -
Fragment 1 161.0 74.2%
Fragment 2 133.1 69.4%
Fragment 3 105.2 100%

Data sourced from Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone. mdpi.com

This comprehensive approach is critical for ensuring the quality and purity of 2-Propen-1-one, 1-(3-methoxyphenyl)- throughout its research and development lifecycle. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of 2-Propen-1-one, 1-(3-methoxyphenyl)-, GC-MS serves as a crucial tool for purity assessment of the synthesized compound and for identifying potential byproducts and intermediates in the reaction mixture. The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

The sample, dissolved in a suitable solvent, is injected into the GC system where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a capillary column. mdpi.com The separation of components is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.

Following separation in the gas chromatograph, the molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. mdpi.com This process can cause the molecules to fragment into characteristic patterns. The resulting ions (the molecular ion and fragment ions) are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. The detector records the abundance of each ion at each m/z value, generating a mass spectrum that serves as a molecular fingerprint. By comparing the obtained mass spectrum with spectral libraries (like the NIST library) or by interpreting the fragmentation pattern, the structure of the compound can be elucidated. zenodo.org

For the analysis of chalcones like 2-Propen-1-one, 1-(3-methoxyphenyl)-, specific instrument parameters are crucial for achieving good separation and clear identification. While the optimal conditions can vary, a general protocol can be established.

Table 1: Typical GC-MS Instrumental Parameters for Chalcone Analysis

Parameter Typical Setting Purpose
Gas Chromatograph
Column Type DB-5 (5%-phenyl methylpolysiloxane) or similar nonpolar to mid-polar capillary column rjptonline.org Provides good separation for a wide range of aromatic compounds.
Carrier Gas Helium mdpi.com Inert gas that carries the sample through the column.
Inlet Temperature 250-300 °C mdpi.com Ensures rapid and complete vaporization of the sample upon injection.
Injection Mode Splitless Maximizes the amount of sample reaching the column, suitable for trace analysis.
Oven Program Initial temp: 50-100 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-320 °C, hold for 2-5 min mdpi.com A temperature gradient is used to effectively separate compounds with different boiling points.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com Standard ionization energy that produces reproducible fragmentation patterns and allows for library matching.
Mass Analyzer Quadrupole Commonly used for its robustness and good performance.
Scan Range m/z 40-600 mdpi.com Covers the expected mass range for the parent compound and its fragments.
Source Temperature 230 °C mdpi.com Maintains the ions in the gas phase without causing thermal degradation.

The resulting chromatogram would show a peak at a specific retention time corresponding to 2-Propen-1-one, 1-(3-methoxyphenyl)-, and the mass spectrum of this peak would confirm its identity.

Advanced Techniques for Reaction Monitoring and Kinetic Studies

Monitoring the progress of the synthesis of 2-Propen-1-one, 1-(3-methoxyphenyl)-, which is often formed through a Claisen-Schmidt or Aldol condensation, is essential for optimizing reaction conditions and maximizing yield. nih.govmdpi.com Advanced analytical techniques allow for real-time or near-real-time tracking of the consumption of reactants and the formation of products. These methods are also invaluable for conducting kinetic studies to understand the reaction mechanism and rate.

Thin-Layer Chromatography (TLC): While a basic technique, TLC is a rapid and effective method for monitoring reaction progress. mdpi.com Small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. By observing the disappearance of the reactant spots (e.g., 3-methoxyacetophenone and the corresponding benzaldehyde) and the appearance of the product spot under UV light, the completion of the reaction can be estimated. mdpi.comrsc.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy is a powerful tool for reaction monitoring. nih.gov By placing the reaction vessel directly within the NMR spectrometer or by rapidly transferring aliquots to NMR tubes, spectra can be acquired at various time points. The disappearance of signals corresponding to the aldehydic proton of the benzaldehyde (B42025) reactant and the appearance of new signals for the vinylic protons of the chalcone product can be integrated to determine the concentration of each species over time. nih.gov This data allows for the calculation of reaction rates and the determination of the reaction order.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can also be used for real-time reaction monitoring. By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, the change in the vibrational frequencies of functional groups can be tracked. For chalcone synthesis, monitoring the decrease in the C=O stretching frequency of the aldehyde reactant and the appearance of the characteristic C=O and C=C stretching bands of the enone product provides real-time kinetic data. nih.gov

UV-Visible (UV-Vis) Spectrophotometry: Chalcones possess a characteristic chromophore (the cinnamoyl group) which absorbs strongly in the UV-Vis region. This property can be exploited for kinetic studies. researchgate.net By monitoring the increase in absorbance at the λmax of the 2-Propen-1-one, 1-(3-methoxyphenyl)- product over time, the rate of its formation can be determined. This method is particularly useful for studying the kinetics of reactions under various conditions (e.g., different catalysts, temperatures, or solvent systems). A study on a related compound, 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one, utilized UV-Vis spectrophotometry to carry out kinetic experiments, demonstrating the applicability of this technique. researchgate.net

Table 2: Advanced Techniques for Reaction Monitoring and Kinetic Studies

Technique Principle Information Obtained Application
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary and mobile phase. mdpi.com Qualitative assessment of reaction completion by observing the appearance/disappearance of spots. rsc.org Rapid, low-cost reaction progress monitoring.
In-situ NMR Spectroscopy Nuclear spin transitions in a magnetic field, providing structural information. nih.gov Quantitative concentration data of reactants and products over time; structural confirmation. nih.gov Detailed kinetic studies and mechanistic investigations.
In-situ FTIR Spectroscopy Absorption of infrared radiation corresponding to molecular vibrations. nih.gov Real-time tracking of functional group changes (e.g., C=O, C=C). nih.gov Monitoring reaction progress and kinetics without sample workup.

| UV-Vis Spectrophotometry | Absorption of UV-Visible light by chromophores. researchgate.net | Quantitative measurement of the concentration of the conjugated product. | Kinetic studies, determination of rate constants. researchgate.net |

These advanced monitoring techniques provide a deeper understanding of the reaction dynamics involved in the synthesis of 2-Propen-1-one, 1-(3-methoxyphenyl)-, enabling precise control over the manufacturing process and facilitating detailed mechanistic and kinetic investigations.

Future Research Perspectives and Emerging Directions for 2 Propen 1 One, 1 3 Methoxyphenyl

Unexplored Chemical Transformations and Derivatization Strategies

While the Claisen-Schmidt condensation is the conventional method for synthesizing the core structure of 2-Propen-1-one, 1-(3-methoxyphenyl)-, a vast landscape of chemical transformations remains to be explored for creating novel derivatives. ufms.brkjpp.net The reactive α,β-unsaturated ketone moiety is a versatile handle for a multitude of reactions.

Future derivatization strategies could focus on:

Michael Addition Reactions: The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack. Exploring a wide range of nucleophiles (e.g., thiols, amines, active methylene compounds) can lead to a diverse library of derivatives with potentially enhanced biological activities.

Cycloaddition Reactions: The double bond in the propenone bridge can participate in various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions. These reactions would enable the construction of complex heterocyclic systems fused to the chalcone (B49325) backbone, significantly increasing molecular diversity.

Multicomponent Reactions (MCRs): One-pot MCRs involving the chalcone core could efficiently generate complex molecules. For instance, reactions like the Hantzsch pyridine synthesis or Biginelli reaction, adapted for this chalcone, could yield novel dihydropyridine and dihydropyrimidinone derivatives.

Modification of the Phenyl Rings: Beyond the core structure, the two phenyl rings offer sites for further functionalization. Electrophilic aromatic substitution reactions could introduce a variety of substituents (e.g., nitro, halogen, alkyl groups), systematically modifying the electronic and steric properties of the molecule.

These unexplored avenues offer the potential to generate derivatives with fine-tuned properties for specific applications. Derivatization can alter molecular characteristics to improve selectivity, stability, or introduce new functionalities. mdpi.com

Rational Design and Synthesis of Advanced Analogs with Tunable Properties

The principle of rational design, which leverages an understanding of structure-activity relationships (SAR), is crucial for developing advanced analogs of 2-Propen-1-one, 1-(3-methoxyphenyl)-. acs.org This approach moves beyond random screening to a targeted synthesis of molecules with predicted and optimized properties.

Key aspects of this future direction include:

Bioisosteric Replacement: Systematically replacing the methoxy (B1213986) group or other parts of the molecule with bioisosteres can modulate pharmacokinetic and pharmacodynamic properties. For example, replacing the methoxy group with other small electron-donating groups could fine-tune its interaction with biological targets.

Conformationally Restricted Analogs: Introducing cyclic structures or bulky groups can lock the molecule into specific conformations. This can enhance binding affinity and selectivity for a particular biological target by reducing the entropic penalty upon binding.

Hybrid Molecule Design: Combining the 2-Propen-1-one, 1-(3-methoxyphenyl)- scaffold with other known pharmacophores can lead to hybrid molecules with dual or synergistic activities. This multi-target approach is particularly relevant for complex diseases like cancer or Alzheimer's disease. nih.gov

The synthesis of these rationally designed analogs will rely on modern synthetic methodologies to achieve high efficiency and selectivity. The goal is to create a library of compounds where properties such as solubility, metabolic stability, and target affinity are systematically varied and optimized.

Integration into Novel Materials Science and Engineering Applications

The conjugated π-system of chalcones imparts unique optical and electronic properties, making them attractive candidates for materials science applications. Future research should focus on integrating 2-Propen-1-one, 1-(3-methoxyphenyl)- into advanced materials.

Emerging application areas include:

Nonlinear Optical (NLO) Materials: Chalcone derivatives are known to exhibit significant NLO properties, which are essential for applications in telecommunications and optical computing. nih.gov The specific substitution pattern of 2-Propen-1-one, 1-(3-methoxyphenyl)- could be systematically modified to enhance its second- and third-order NLO responses.

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the chalcone core could be harnessed in the development of new emissive materials for OLEDs. Derivatization could be used to tune the emission color and improve quantum efficiency.

Chemosensors: The reactive enone system can be functionalized with specific recognition moieties to create chemosensors. These sensors could detect specific analytes (e.g., metal ions, anions, or biologically relevant molecules) through changes in their optical properties, such as color or fluorescence.

Polymer Science: 2-Propen-1-one, 1-(3-methoxyphenyl)- can be used as a monomer or a cross-linking agent in polymerization reactions. This could lead to the development of novel polymers with unique thermal, mechanical, or optical properties.

The table below outlines potential material applications and the key properties of the compound that could be exploited.

Potential ApplicationKey Property to ExploitRationale for Future Research
Nonlinear Optics Extended π-conjugation, molecular hyperpolarizabilitySystematic derivatization to enhance NLO response for optical device development.
OLEDs Fluorescence, charge transport capabilitiesSynthesis of analogs with tuned emission spectra and improved charge carrier mobility.
Chemosensors Reactive enone moiety, fluorogenic potentialFunctionalization with receptors for selective analyte detection via optical signals.
Advanced Polymers Polymerizable double bond, rigid backboneIncorporation as a monomer to create polymers with high refractive index or thermal stability.

Development of High-Throughput Screening Methodologies for Biological Activity

To efficiently explore the therapeutic potential of 2-Propen-1-one, 1-(3-methoxyphenyl)- and its derivatives, the development of robust high-throughput screening (HTS) assays is essential. chemrxiv.org HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. assaygenie.com

Future efforts in this area should include:

Target-Based Screening: Designing specific assays for key biological targets implicated in disease. For instance, given the known anti-inflammatory and anticancer activities of chalcones, HTS assays could be developed for enzymes like cyclooxygenases (COX), kinases, or specific receptors. researchgate.netkjpp.net

Phenotypic Screening: Utilizing cell-based assays to screen for desired phenotypic changes without a priori knowledge of the specific target. For example, screening for compounds that inhibit cancer cell proliferation or reduce the production of inflammatory mediators in macrophages. kjpp.net

Advanced Detection Technologies: Employing modern HTS technologies such as fluorescence-based assays, mass spectrometry-based screening, and automated microscopy can significantly increase the speed and data quality of the screening process. chemrxiv.orgspringernature.com These methods allow for the simultaneous evaluation of multiple parameters, providing a more comprehensive understanding of a compound's biological effects.

The development of these methodologies will accelerate the discovery of new lead compounds derived from the 2-Propen-1-one, 1-(3-methoxyphenyl)- scaffold for various therapeutic areas.

Collaborative and Interdisciplinary Research Opportunities Involving the Compound

The multifaceted nature of 2-Propen-1-one, 1-(3-methoxyphenyl)- necessitates a collaborative and interdisciplinary research approach to fully realize its potential. The complexity of modern drug discovery and materials science requires expertise from various fields.

Potential interdisciplinary collaborations include:

Chemistry and Biology: Synthetic chemists can design and create novel derivatives, which are then evaluated by molecular and cell biologists to determine their biological activity and mechanism of action.

Computational and Experimental Science: Computational chemists can use modeling and simulation to predict the properties of new analogs, guiding the efforts of synthetic chemists and reducing the need for extensive trial-and-error experimentation. nih.gov

Pharmacology and Materials Science: Pharmacologists can investigate the therapeutic potential of the compounds, while materials scientists can explore their applications in areas like drug delivery systems, where the compound could be encapsulated or conjugated to a carrier material.

Academia and Industry: Collaboration between academic research groups and industrial partners can facilitate the translation of basic scientific discoveries into tangible products, whether they be new therapeutic agents or advanced materials.

Such collaborations will foster innovation and accelerate the research and development pipeline for applications derived from this promising chemical scaffold.

Advancements in Computational Approaches for Predicting Compound Behavior and Applications

Computational chemistry and bioinformatics are indispensable tools for modern chemical research. Advancements in these fields offer powerful new ways to predict the behavior and potential applications of 2-Propen-1-one, 1-(3-methoxyphenyl)- and its derivatives, thereby guiding experimental work more efficiently.

Future computational research should focus on:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to accurately predict molecular properties such as electronic structure, reactivity, and spectroscopic signatures (NMR, IR, UV-Vis). nih.gov This can aid in structure elucidation and in understanding the fundamental electronic nature of the molecule.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound and its analogs in complex environments, such as in solution or bound to a biological target. This can provide insights into conformational preferences, binding modes, and the thermodynamics of interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of a series of derivatives with their observed biological activity or material properties. These models can then be used to predict the properties of yet-unsynthesized compounds.

In Silico ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the design phase. This helps to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

The integration of these advanced computational approaches will create a powerful feedback loop with experimental synthesis and testing, leading to a more streamlined and rational discovery process.

Q & A

Q. What are the established synthetic routes for 1-(3-methoxyphenyl)-2-propen-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 3-methoxyacetophenone and an appropriate aldehyde under basic catalysis. Critical parameters include:

  • Catalyst selection : NaOH or KOH in ethanol/water mixtures are commonly used for aldol condensation .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity .

Table 1 : Comparison of Synthetic Routes

Starting MaterialsCatalystSolventYield (%)Reference
3-Methoxyacetophenone + BenzaldehydeNaOHEthanol/Water75
3-Methoxyacetophenone + 4-MethoxybenzaldehydeKOHMethanol68

Q. Which spectroscopic techniques are most effective for characterizing 1-(3-methoxyphenyl)-2-propen-1-one?

Key techniques include:

  • NMR Spectroscopy :
  • ¹H NMR : Signals at δ 7.8–8.2 ppm (α,β-unsaturated ketone protons) and δ 3.8–4.0 ppm (methoxy group) confirm the structure .
  • ¹³C NMR : Carbonyl (C=O) resonance near δ 190 ppm and aromatic carbons between δ 110–160 ppm .
    • IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) .
    • Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 192.25 (calculated exact mass: 192.115) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and reactive properties of 1-(3-methoxyphenyl)-2-propen-1-one?

DFT calculations (e.g., using Gaussian or ORCA software) provide insights into:

  • Electron Distribution : HOMO-LUMO gaps (~4.5 eV) correlate with photochemical reactivity .
  • Charge Localization : Partial negative charge on the carbonyl oxygen enhances nucleophilic attack susceptibility .
  • Solubility Prediction : LogP values (~3.0) calculated via XLogP3 indicate moderate hydrophobicity .

Q. What strategies resolve contradictions in crystallographic data for α,β-unsaturated ketones like this compound?

Discrepancies in unit cell parameters or bond lengths can arise from:

  • Data Quality : High-resolution X-ray diffraction (≥0.8 Å) minimizes errors. SHELX programs refine structures by iterative least-squares methods .
  • Temperature Effects : Data collected at 100 K reduce thermal motion artifacts .
  • Twinned Crystals : Use of PLATON or TWINABS for deconvoluting overlapping reflections .

Q. How are structure-activity relationships (SARs) studied for derivatives of this compound in medicinal chemistry?

SAR studies involve:

  • Functional Group Modifications : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring alters bioactivity .
  • Biological Assays : Testing against enzymes (e.g., cyclooxygenase) or cancer cell lines (e.g., MCF-7) with IC₅₀ values quantified .
  • Computational Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., EGFR kinase) .

Safety and Handling

Q. What safety protocols are recommended for handling 1-(3-methoxyphenyl)-2-propen-1-one?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ oral, rat: >2000 mg/kg) .
  • Storage : In airtight containers at 2–8°C, away from oxidizers and strong bases .

Data Contradiction Analysis

Q. How can conflicting spectroscopic data (e.g., NMR shifts) from different sources be reconciled?

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Refer to NIST-standardized solvent tables .
  • Instrument Calibration : Ensure spectrometers are calibrated with internal standards (e.g., TMS for NMR) .
  • Sample Purity : Impurities >5% distort signals; repurify via recrystallization or HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.